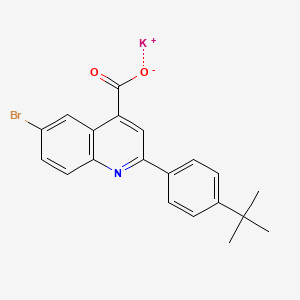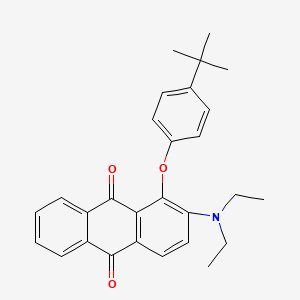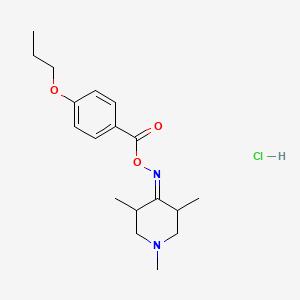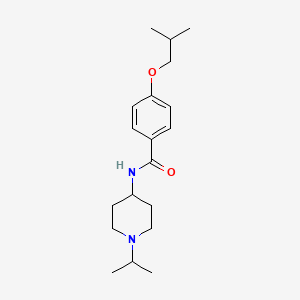![molecular formula C23H22ClNO2 B4888189 9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)
9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole
Vue d'ensemble
Description
9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole, commonly known as CDM-1, is a novel compound with potential applications in the field of medicinal chemistry. It is a synthetic molecule that has been shown to have a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of CDM-1 is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal damage. Studies have shown that CDM-1 can inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It can also inhibit the NF-κB pathway, which is involved in inflammation. Additionally, CDM-1 has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
CDM-1 has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research. In particular, it has been shown to induce cell death in cancer cells, reduce inflammation in animal models of arthritis, and protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, CDM-1 has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
CDM-1 has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, allowing for large-scale experiments. Additionally, it has been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of CDM-1 is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects on specific pathways.
Orientations Futures
There are several future directions for research on CDM-1. One area of research could focus on further elucidating its mechanism of action, which would help to design more targeted experiments to test its effects. Additionally, further research could focus on optimizing the synthesis method to produce higher yields of pure CDM-1. Another area of research could focus on testing the efficacy of CDM-1 in animal models of cancer, inflammation, and neurodegenerative diseases. Finally, research could focus on developing new derivatives of CDM-1 with improved efficacy and safety profiles.
Applications De Recherche Scientifique
CDM-1 has been shown to have a range of biological activities that make it a promising candidate for further research. In particular, it has been shown to have anti-cancer effects, with studies demonstrating that it can induce cell death in a range of cancer cell lines. It has also been shown to have anti-inflammatory effects, with studies demonstrating that it can reduce inflammation in animal models of arthritis. Additionally, CDM-1 has been shown to have neuroprotective effects, with studies demonstrating that it can protect against neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
9-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-17-10-11-20(24)23(16-17)27-15-14-26-13-12-25-21-8-4-2-6-18(21)19-7-3-5-9-22(19)25/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGBPFMYHVEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-5-(3-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B4888106.png)


![2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4888121.png)
![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B4888138.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4888141.png)
![N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4888144.png)
![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B4888156.png)


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4888182.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)
